5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Overview
Description
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a chemical compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. It is characterized by the presence of a chlorobenzyl group attached to a tetrahydrothienopyridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyridine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable base and a chlorobenzyl halide as the electrophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antiplatelet drugs.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation.
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: Another thienopyridine derivative with antiplatelet activity.
Clopidogrel: A widely used antiplatelet drug that also targets the P2Y12 receptor.
Prasugrel: A more potent thienopyridine derivative with similar antiplatelet effects.
Uniqueness
5-(3-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its chlorobenzyl group differentiates it from other thienopyridine derivatives, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14;/h1-3,5,7-8H,4,6,9-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSRWHSUICPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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